molecular formula C7H7F6N5O B3022737 N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine CAS No. 301211-06-3

N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine

Cat. No.: B3022737
CAS No.: 301211-06-3
M. Wt: 291.15 g/mol
InChI Key: HHQVJFBUQNXMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine is unique due to its specific structure, which combines a triazine core with a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine is a chemical compound characterized by its unique structure and the presence of trifluoromethyl groups. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C7H7F6N5O
  • CAS Number : 301211-06-3
  • IUPAC Name : 6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-N-methyl-1,3,5-triazine-2,4-diamine

The trifluoromethyl group significantly influences the compound's chemical reactivity and biological interactions. The presence of nitrogen in the triazine ring contributes to its pharmacological potential.

While specific biological targets for this compound remain largely uncharacterized, compounds with similar structures often exhibit a range of biological activities. Research indicates that derivatives of 1,3,5-triazine can interact with various cellular targets leading to antibacterial, antifungal, antiviral, and anticancer effects .

Antimicrobial Properties

Research has shown that 1,3,5-triazine derivatives possess notable antimicrobial activities. For instance:

  • Antibacterial : Studies indicate that triazine compounds can inhibit bacterial growth through interference with DNA synthesis and cell wall integrity.
  • Antifungal : Some derivatives have demonstrated efficacy against fungal pathogens by disrupting membrane integrity.

Anticancer Activity

The structural features of this compound suggest potential anticancer properties. Triazines are known to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of cell proliferation.
  • Induction of oxidative stress leading to cell death.

Research Findings and Case Studies

A review of literature highlights several studies that explore the biological activity of triazine derivatives. Below is a summary of key findings:

StudyCompound TestedActivityFindings
Triazine DerivativesAntibacterialEffective against Gram-positive bacteria with MIC values ranging from 50 to 200 μg/mL.
Substituted TriazinesAnticancerInduced apoptosis in breast cancer cell lines with IC50 values below 10 μM.
Various TriazinesAntiviralShowed significant inhibition of viral replication in vitro.

Comparison with Similar Compounds

This compound can be compared to other compounds within the triazine class:

Compound NameStructure TypeBiological Activity
TrifluoromethylpyridinesHeterocyclicAntimicrobial
Trifluoromethyl ketonesCarbonylAnticancer

These comparisons highlight the unique properties imparted by the trifluoromethyl groups in enhancing biological activity.

Properties

IUPAC Name

6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-N-methyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F6N5O/c1-15-4-16-3(14)17-5(18-4)19-2(6(8,9)10)7(11,12)13/h2H,1H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQVJFBUQNXMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)N)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347796
Record name N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301211-06-3
Record name N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine
Reactant of Route 3
N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.